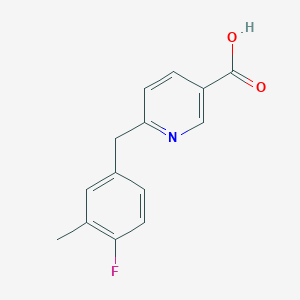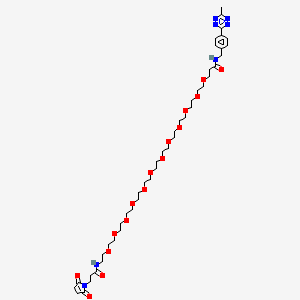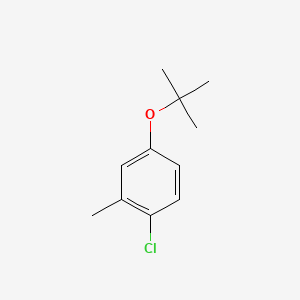
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them significant in various chemical and biological applications. This particular compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to the imidazole ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, boronic acids, base (e.g., potassium carbonate), solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds share the bromine and imidazole core but differ in the substitution pattern on the aromatic ring.
4-(4-Fluorophenyl)imidazoles: These compounds have a similar fluorine substitution but lack the bromine and methoxy groups.
2-Carbaldehyde imidazoles: These compounds share the aldehyde functional group but differ in other substituents.
Uniqueness
5-Bromo-4-(4-fluoro-3-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the specific combination of bromine, fluorine, and methoxy groups, which imparts distinct chemical reactivity and biological activity. This unique substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a probe in biochemical research.
属性
分子式 |
C11H8BrFN2O2 |
|---|---|
分子量 |
299.10 g/mol |
IUPAC 名称 |
5-bromo-4-(4-fluoro-3-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-4-6(2-3-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI 键 |
PSHDNDVSHOOJQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)




